molecular formula C21H15ClFN3O2S B2757377 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-fluorobenzyl)acetamide CAS No. 1105222-71-6

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-fluorobenzyl)acetamide

Cat. No. B2757377
CAS RN: 1105222-71-6
M. Wt: 427.88
InChI Key: TUKQUWLUKZLBNT-UHFFFAOYSA-N
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Description

The compound “2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-fluorobenzyl)acetamide” is a chemical compound with a complex structure . It is related to other compounds with similar structures .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a thieno[3,2-d]pyrimidin-3(4H)-yl group, a 4-chlorophenyl group, and a 4-fluorobenzyl group .


Physical And Chemical Properties Analysis

Some physical and chemical properties of related compounds have been reported. For example, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume have been reported for a related compound .

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

The spectroscopic and quantum mechanical properties of benzothiazolinone acetamide analogs have been studied extensively, revealing their potential applications in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and favorable free energy of electron injection. These compounds also exhibit significant non-linear optical (NLO) activity, which could be harnessed in optical materials and devices. Moreover, molecular docking studies indicate potential biological targets, such as Cyclooxygenase 1 (COX1), suggesting applications in drug discovery (Mary et al., 2020).

Antimicrobial Activity

A series of thienopyrimidine linked rhodanine derivatives have shown promising antimicrobial potency against various bacterial strains, including E. coli, B. subtilis, B. cereus, and K. pneumonia, as well as antifungal potency against A. flavus, A. niger, P. marneffei, and C. albicans. These findings indicate potential applications in developing new antimicrobial agents (Kerru et al., 2019).

Antiproliferative Activity

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide has been synthesized and evaluated for its antiproliferative activity against various human cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer cells. The compound displayed promising anticancer activity, suggesting its potential as a therapeutic agent. Additionally, density functional theory (DFT), Hirshfeld surface analysis, and molecular docking studies provide insights into its mode of action and interaction with biological targets (Huang et al., 2020).

Design and Synthesis for Anti-inflammatory and Antinociceptive Properties

The synthesis and evaluation of thiazolopyrimidine derivatives have been reported, highlighting their significant antinociceptive and anti-inflammatory activities. This research underscores the potential of such compounds in developing new treatments for pain and inflammation-related disorders (Selvam et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not clear from the available data. It would likely depend on the specific biological or chemical context in which it is used .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. It could be of interest in various fields, such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S/c22-15-5-3-14(4-6-15)17-11-29-20-19(17)25-12-26(21(20)28)10-18(27)24-9-13-1-7-16(23)8-2-13/h1-8,11-12H,9-10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKQUWLUKZLBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-fluorobenzyl)acetamide

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